Introduction: Situating trans-3-Decene in Modern Chemistry
Introduction: Situating trans-3-Decene in Modern Chemistry
An In-depth Technical Guide to the Fundamental Properties of trans-3-Decene
trans-3-Decene, systematically named (E)-dec-3-ene, is a linear internal alkene that serves as a fundamental building block in organic synthesis. While not as commonly cited in end-product pharmaceutical literature as more complex heterocycles, its utility lies in its defined stereochemistry and the rich, predictable reactivity of its carbon-carbon double bond. For researchers in materials science and drug discovery, molecules like trans-3-Decene represent versatile platforms for constructing complex carbon skeletons. Understanding its core properties is paramount to exploiting its synthetic potential, whether for the creation of novel polymers, fine chemicals, or as a starting fragment in a multi-step synthesis of a biologically active molecule.[1]
This guide provides a comprehensive technical overview of trans-3-Decene, moving from its fundamental physicochemical properties to its spectroscopic signature, synthesis, and reactivity. The narrative is designed to offer not just data, but the scientific causality behind these properties, providing a robust knowledge base for laboratory application.
Molecular Overview and Chemical Identifiers
The structure of trans-3-Decene is defined by a ten-carbon chain with a double bond located between the third and fourth carbon atoms. The "trans" or "(E)" designation signifies that the alkyl groups attached to the double bond (an ethyl group and a hexyl group) are on opposite sides of the bond axis. This geometry is a key determinant of its physical properties and steric interactions in chemical reactions.
Diagram 1: Chemical Structure of trans-3-Decene
Caption: 2D representation of trans-3-Decene.
Key identifiers and computed molecular descriptors are summarized below for unambiguous reference in databases and regulatory documents.
| Identifier / Descriptor | Value | Source |
| IUPAC Name | (E)-dec-3-ene | PubChem[2] |
| CAS Number | 19150-21-1 | LookChem, PubChem[2][3] |
| Molecular Formula | C₁₀H₂₀ | LookChem[3] |
| Molecular Weight | 140.27 g/mol | PubChem[2] |
| Canonical SMILES | CCCCCCC=CCC | LookChem[3] |
| InChI Key | GVRWIAHBVAYKIZ-FNORWQNLSA-N | PubChem[2] |
| XLogP3 (Lipophilicity) | 4.7 | PubChem[2] |
| Rotatable Bond Count | 6 | LookChem[3] |
| Hydrogen Bond Donor/Acceptor | 0 / 0 | LookChem[3] |
Physicochemical and Thermodynamic Properties
The physical state and behavior of trans-3-Decene are dictated by its nonpolar nature and molecular weight. As a simple hydrocarbon, it is a colorless liquid with weak van der Waals intermolecular forces, resulting in a relatively low boiling point and immiscibility with water.[1] The trans configuration allows for more efficient packing in the solid state compared to its cis-isomer, which generally leads to a higher melting point, although both are well below ambient temperature.
| Property | Value | Conditions | Source |
| Boiling Point | 169 °C | at 760 mmHg | LookChem[3] |
| Melting Point | -56.93 °C (estimate) | LookChem[3] | |
| Density | 0.749 g/cm³ | LookChem[3] | |
| Flash Point | 45.5 °C | LookChem[3] | |
| Vapor Pressure | 2.08 mmHg | at 25 °C | LookChem[3] |
| Refractive Index | ~1.4195 | LookChem[3] | |
| Enthalpy of Vaporization (ΔvapH°) | 37.81 kJ/mol | Cheméo[4] | |
| Enthalpy of Fusion (ΔfusH°) | 21.86 kJ/mol | Cheméo[4] |
Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of trans-3-Decene relies on standard spectroscopic techniques. Each method provides unique information that, when combined, creates a definitive structural fingerprint.
Diagram 2: Logic of Spectroscopic Confirmation
Caption: Workflow for confirming the structure of trans-3-Decene.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of a trans-disubstituted alkene is a sharp and intense absorption band arising from the out-of-plane C-H bending vibration (wag).
-
~965 cm⁻¹: This strong absorption is highly characteristic of the trans C-H wag and is often the most reliable indicator of this geometry.[5][6]
-
~1670 cm⁻¹: A weak C=C stretching absorption is expected. Its intensity is low due to the symmetrical nature of the substitution, which results in a small change in the dipole moment during vibration.[5]
-
3000-3100 cm⁻¹: A weak band corresponding to the sp² C-H stretching of the alkenyl hydrogens should be visible just to the left of the stronger sp³ C-H stretching bands (<3000 cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.
-
¹H NMR: The two alkenyl hydrogens on C3 and C4 are the most informative. They are expected to resonate in the deshielded region around δ 5.4 ppm .[8] The crucial piece of information is the coupling constant (J) between these two protons. For a trans relationship, a large coupling constant of approximately 11-18 Hz is expected, which clearly distinguishes it from the smaller coupling (~6-14 Hz) of a cis-isomer.[8] The remaining alkyl protons would appear in the upfield region (δ 0.8-2.1 ppm).
-
¹³C NMR: The sp² carbons of the double bond are expected to appear in the range of δ 120-140 ppm .[9] The eight sp³ carbons of the alkyl chains will resonate at higher field (δ 10-40 ppm).
Synthesis Methodologies: The Wittig Reaction
The construction of a specific alkene isomer like trans-3-Decene is a common challenge in organic synthesis. The Wittig reaction is a powerful and widely used method for this purpose, as it forms the double bond at a precise location by coupling an aldehyde or ketone with a phosphorus ylide.[10] To achieve the desired trans-stereochemistry, a stabilized ylide is typically employed.[1][11]
The logical retrosynthesis for trans-3-Decene via a Wittig reaction involves cleaving the double bond to identify the two precursor fragments: heptanal and a propyl-substituted phosphorus ylide.
Diagram 3: Wittig Synthesis Workflow for trans-3-Decene
Caption: Conceptual workflow for the synthesis of trans-3-Decene.
Explanatory Protocol: Synthesis via Stabilized Wittig Reagent
-
Ylide Formation:
-
Step 1a (Salt Preparation): Triphenylphosphine is reacted with 1-bromopropane via an Sₙ2 reaction to form propyltriphenylphosphonium bromide. This salt is typically a stable, crystalline solid. The causality here is the high nucleophilicity of phosphorus attacking the electrophilic carbon of the alkyl halide.
-
Step 1b (Ylide Generation): The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) and deprotonated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The base abstracts the acidic proton alpha to the positively charged phosphorus atom, generating the phosphorus ylide. The use of a stabilized ylide (where the R group can delocalize the negative charge) favors the formation of the more thermodynamically stable trans-alkene.[1]
-
-
Wittig Reaction:
-
Step 2a (Nucleophilic Attack): Heptanal is added to the solution containing the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
-
Step 2b (Intermediate Formation & Collapse): This attack leads to the formation of a cyclic intermediate known as an oxaphosphetane. This intermediate then collapses in a concerted or stepwise manner. The driving force for this collapse is the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[12]
-
Step 2c (Product Formation): The collapse yields the desired alkene, trans-3-Decene, and triphenylphosphine oxide.
-
-
Workup and Purification:
-
The reaction mixture is quenched, and the organic product is separated from the highly polar triphenylphosphine oxide byproduct, typically through extraction and column chromatography.
-
Chemical Reactivity and Synthetic Potential
The synthetic value of trans-3-Decene stems from the reactivity of its electron-rich C=C double bond. It is a substrate for a wide range of addition and cleavage reactions, allowing for its conversion into numerous other functional groups.[13][14]
Diagram 4: Key Reactivity Pathways of trans-3-Decene
Caption: Common synthetic transformations of trans-3-Decene.
-
Electrophilic Addition: As the most common reaction type for alkenes, this involves the breaking of the pi bond to form two new sigma bonds.[13]
-
Halogenation: Reaction with Br₂ or Cl₂ yields a 3,4-dihalodecane.
-
Halohydrin Formation: In the presence of water, reaction with a halogen (e.g., Br₂) forms a halohydrin.
-
Hydration: Acid-catalyzed addition of water produces an alcohol (decan-4-ol and decan-3-ol), following Markovnikov's rule.
-
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), stereospecifically forms trans-3,4-epoxydecane. This epoxide is a valuable intermediate itself, as it can be opened by various nucleophiles, a key strategy in pharmaceutical synthesis for installing functional groups with defined stereochemistry.[15]
-
Dihydroxylation: Oxidation with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) adds two hydroxyl groups across the double bond to form decane-3,4-diol.
-
Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond entirely, yielding two smaller carbonyl compounds: heptanal and propanal.[16] This is a powerful tool for deconstructing a carbon skeleton or confirming the position of a double bond.
-
Alkene Metathesis: In the presence of specific catalysts (e.g., Grubbs' catalyst), trans-3-Decene can undergo cross-metathesis with other alkenes, enabling the formation of new, valuable olefins that might be difficult to synthesize otherwise.[17]
Safety, Handling, and Toxicology
As a non-functionalized hydrocarbon, trans-3-Decene presents hazards primarily related to its physical properties. A specific, detailed toxicological profile is not widely available; therefore, precautions should be based on data from structurally similar long-chain alkenes and general laboratory safety principles.
-
Flammability: With a flash point of 45.5 °C, trans-3-Decene is a flammable liquid.[3] It must be handled away from ignition sources, and appropriate fire suppression equipment should be readily available.
-
Aspiration Hazard: Like other low-viscosity hydrocarbons, there is a significant risk of aspiration toxicity. If swallowed, the liquid can enter the lungs and cause severe chemical pneumonitis.[18][19] Vomiting should not be induced. Medical attention should be sought immediately.
-
Toxicity: Long-chain alkenes (generally >C9) exhibit low acute oral, dermal, and inhalation toxicity.[18][20] They are not typically considered skin sensitizers or genotoxic.[18] However, prolonged or repeated skin contact may cause mild irritation due to defatting effects.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Applications and Role in Chemical Synthesis
While direct patent literature citing trans-3-Decene as a key intermediate in a marketed drug is scarce, its value lies in its role as a versatile chemical scaffold. Its predictable reactivity makes it an excellent starting point for the synthesis of more complex molecules with applications across several industries.
-
Polymer Science: As an olefin, it can be used as a comonomer in the production of specialized polymers, where its incorporation can modify properties like flexibility and melting point.[1]
-
Fine Chemicals and Lubricants: The carbon chain and double bond can be functionalized to produce surfactants, plasticizers, or synthetic lubricants. For example, ethenolysis of related natural oils is used to produce 1-decene, a valuable commodity chemical.[21]
-
Precursor for Pharmaceutical Scaffolds: For drug development professionals, the true value of trans-3-Decene is as a model substrate and starting material. The reactions it undergoes—epoxidation, dihydroxylation, and cleavage—are fundamental transformations for building stereochemically complex and highly functionalized molecules that are the core of modern medicinal chemistry. It provides a simple, well-defined C10 fragment that can be elaborated into a target structure.
References
- Current time information in Deschutes County, US. (n.d.). Google Search.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved February 1, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 1, 2026, from [Link]
- Kawai, S., et al. (2024). Synthesis of Tridecacene by Multistep Single-Molecule Manipulation.
-
trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved February 1, 2026, from [Link]
-
Corsepius, N. (2021, April 21). Ch 23 Alkene Metathesis [Video]. YouTube. [Link]
-
trans-3-Decene. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
8: Alkenes - Reactions and Synthesis. (2024, May 9). Chemistry LibreTexts. [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]
- Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72(1), 165-172.
- Synthesis of terminal alkenes from internal alkenes via olefin metathesis. (n.d.). Google Patents.
-
Alkenes – Reactions and Synthesis. (n.d.). Fiveable. Retrieved February 1, 2026, from [Link]
-
12.9: Infrared Spectra of Some Common Functional Groups. (2024, July 30). Chemistry LibreTexts. [Link]
-
9.7: An Introduction to Organic Synthesis. (2025, September 17). Chemistry LibreTexts. [Link]
-
Alkanes, C8–18-branched and linear - Assessment statement. (2023, March 22). Australian Industrial Chemicals Introduction Scheme. [Link]
- United States Patent (19). (n.d.). Google Patents.
- Nikolova, D., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Makhmetova, A., et al. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. MDPI.
- Mol, J. C. (2004). Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives.
- Isomerization of 3-carene to 4-carene and further conversion of 4-carene. (n.d.). Google Patents.
-
Lallanilla, M. (2026, January 29). A Rule of Chemistry Stood for 100 Years. Now, Scientists Have Broken It—Twice. Popular Mechanics. [Link]
-
1 H and 13 C-NMR data of compounds 1-3 (in CDCl 3 , δ in ppm, J in Hz). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
- Ogoshi, S., et al. (2010). Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. RSC Publishing.
-
IR spectrum: Alkenes. (n.d.). quimicaorganica.org. Retrieved February 1, 2026, from [Link]
-
Wipf, P. (2009). Alkene Metathesis. Wipf Group, University of Pittsburgh. [Link]
- Advanced drug development and manufacturing. (n.d.). Google Patents.
-
Chemical Properties of trans-3-Decene (CAS 19150-21-1). (n.d.). Cheméo. Retrieved February 1, 2026, from [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved February 1, 2026, from [Link]
- LoPachin, R. M., et al. (2012). Joint Toxic Effects of the Type-2 Alkene Electrophiles. PMC.
-
Ashenhurst, J. (2014, January 21). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Master Organic Chemistry. [Link]
- Trost, B. M. (2016). Reactions of Alkenes. Organic Synthesis: State of the Art, 2013-2015. Oxford Academic.
- Method for producing trans-1-chloro-3,3,3-trifluoropropene. (n.d.). Google Patents.
-
Environmental properties of long-chain alcohols, Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. (2023, January 22). Chemistry LibreTexts. [Link]
-
FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2023, January 20). [Video]. YouTube. [Link]
- Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates. (n.d.). Google Patents.
-
13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.). Retrieved February 1, 2026, from [Link]
-
trans-3-Decene. (n.d.). LookChem. Retrieved February 1, 2026, from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-3-Decene|lookchem [lookchem.com]
- 4. trans-3-Decene (CAS 19150-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR spectrum: Alkenes [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants [mdpi.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. fishersci.com [fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
